molecular formula C15H17BrFNO4 B2836193 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 2138556-49-5

4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2836193
CAS No.: 2138556-49-5
M. Wt: 374.206
InChI Key: TZZWDRFBNBPFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a halogenated dihydroindene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₅H₁₆BrFN₂O₄, with a molecular weight of 411.21 g/mol. The structure includes a 4-bromo and 5-fluoro substitution pattern on the indene core, which may enhance electronic effects and lipophilicity compared to non-halogenated analogs.

Properties

IUPAC Name

4-bromo-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrFNO4/c1-14(2,3)22-13(21)18-15(12(19)20)7-6-8-9(15)4-5-10(17)11(8)16/h4-5H,6-7H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZWDRFBNBPFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the carboxylation of the indene ring to form the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety participates in classical acid-base and nucleophilic acyl substitution reactions:

Key reactions include:

  • Esterification : Reacts with alcohols under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP to form esters.

  • Amidation : Forms amides with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Salt Formation : Reacts with bases (NaOH, K₂CO₃) to generate water-soluble carboxylate salts.

Reaction TypeConditionsProduct Example
EsterificationMethanol/H₂SO₄, refluxMethyl 4-bromo-1-Boc-amino-5-fluoro-indene-1-carboxylate
AmidationEDC/HOBt, DMF, rtN-Benzyl-4-bromo-1-Boc-amino-5-fluoro-indene-1-carboxamide

tert-Butoxycarbonyl (Boc) Deprotection

The Boc-protected amine undergoes acid-catalyzed deprotection:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

  • Mechanism : Cleavage of the Boc group generates a primary amine and releases CO₂ and tert-butanol.

Example :
Boc protected compoundTFA DCM4 bromo 1 amino 5 fluoro indene 1 carboxylic acid+CO2+(CH3)3COH\text{Boc protected compound}\xrightarrow{\text{TFA DCM}}4\text{ bromo 1 amino 5 fluoro indene 1 carboxylic acid}+\text{CO}_2+(\text{CH}_3)_3\text{COH}

Bromine-Substituted Aromatic Ring Reactivity

The bromine atom at position 4 participates in transition-metal-catalyzed cross-coupling reactions:

Notable reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd catalysts (e.g., Xantphos/Pd₂(dba)₃).

SubstrateCatalyst/BaseProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-Phenyl-1-Boc-amino-5-fluoro-indene-1-carboxylic acid78%

Fluorine Reactivity

The fluorine atom at position 5 exhibits limited reactivity but influences electronic properties:

  • Ortho-Directing Effects : Enhances electrophilic substitution rates at adjacent positions.

  • Nucleophilic Aromatic Substitution : Occurs under harsh conditions (e.g., KNH₂/NH₃) but is less common than bromine substitution.

Cyclopropane Ring Reactivity

The fused cyclopropane ring (2,3-dihydroindene) shows strain-induced reactivity:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form a cyclohexane derivative.

  • Oxidation : Reacts with mCPBA to form epoxides or diols.

Scientific Research Applications

Applications in Scientific Research

1. Chemistry:

  • Building Block for Complex Molecules: This compound serves as an essential building block in organic synthesis. It can participate in various reactions such as substitution reactions (where the bromine atom can be replaced by other nucleophiles), deprotection reactions (removal of the Boc group), and oxidation-reduction reactions.
  • Reagent in Organic Reactions: It is utilized in synthetic pathways to create more complex structures, demonstrating its versatility in chemical research.

2. Biology:

  • Enzyme Interaction Studies: The compound can be employed to investigate enzyme interactions due to its ability to bind with specific molecular targets. Its unique structure may influence binding affinity and specificity.
  • Potential Inhibitor in Biochemical Assays: Ongoing research explores its role as a potential inhibitor in various biochemical assays, which could lead to advancements in understanding metabolic pathways.

3. Medicine:

  • Drug Development: There is significant interest in exploring this compound's therapeutic applications. Research focuses on its pharmacological properties and potential use as a drug candidate targeting specific diseases .
  • Pharmacokinetic Studies: Studies have indicated that derivatives of similar compounds exhibit favorable pharmacokinetic profiles, suggesting potential for oral bioavailability and therapeutic efficacy .

Case Studies

Case Study 1: Enzyme Inhibition
Research conducted on enzyme inhibition using 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid demonstrated its effectiveness as a competitive inhibitor against certain metabolic enzymes. The study highlighted its binding affinity compared to other known inhibitors, showcasing its potential utility in therapeutic applications .

Case Study 2: Drug Development
A recent study explored the compound's pharmacokinetic properties when administered orally in animal models. Results indicated that it significantly increased cellular NAD+ levels and exhibited an excellent pharmacokinetic profile, making it a candidate for further development in metabolic disease therapies .

Mechanism of Action

The mechanism of action of 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the Boc-protected amine and the fluorine atom can influence its binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related dihydroindene derivatives and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties/Findings References
4-Bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid C₁₅H₁₆BrFN₂O₄ 411.21 4-Br, 5-F Boc-amino, carboxylic acid High lipophilicity; Boc enhances stability
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride C₁₂H₁₄BrFNO₂·HCl 364.61 5-Br, 4-F Ethyl ester, amino (HCl salt) Improved solubility (HCl salt); discontinued
6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid C₉H₇FO₃ 182.15 Unspecified fluoro Methoxycarbonyl, carboxylic acid Lower molecular weight; CAS 1523136-07-3
LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide) C₁₆H₁₄ClN₃O₃S 363.82 4-Cl, sulfonamide Sulfonamide, dihydroindene Phase I clinical data; methemoglobinemia toxicity

Key Comparisons

Functional Groups and Reactivity: The Boc group in the target compound contrasts with the sulfonamide in LY186641 and the ester in other analogs. Boc provides steric protection for the amine, improving stability during synthesis, while sulfonamides (as in LY186641) are associated with enzyme inhibition and clinical toxicity .

Halogen Substitution :

  • The 4-bromo-5-fluoro pattern in the target compound differs from the 5-bromo-4-fluoro in the ethyl ester analog (). Bromine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity could modulate electronic effects.
  • Chlorine in LY186641 (4-Cl) is less electronegative than fluorine, possibly contributing to its distinct toxicity profile .

Synthetic Considerations :

  • highlights solvent optimization (e.g., replacing dichloromethane with n-hexane) to improve crystallization yields in dihydroindene synthesis. The Boc group’s sensitivity to acidic conditions may necessitate similar solvent adjustments for the target compound .
  • The hydrochloride salt in the ethyl ester analog () improves solubility but introduces instability under basic conditions, unlike the neutral carboxylic acid in the target compound .

Biological Implications: LY186641’s phase I trials revealed methemoglobinemia as dose-limiting toxicity, linked to its sulfonamide group. The target compound’s carboxylic acid and Boc group may mitigate such effects but require empirical validation . Fluorine substitution in the target compound could enhance metabolic stability compared to non-halogenated analogs like the compound in (Ref: 10-F447089), which lacks halogen substituents .

Biological Activity

4-Bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a complex organic compound notable for its unique structural features, including a bromine atom, a tert-butoxycarbonyl (Boc) protected amine group, and a fluorine atom. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C15H17BrFNO4
  • Molecular Weight : 374.206 g/mol
  • Purity : Typically 95%.

The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the Boc-protected amine enhances its stability and solubility, while the bromine and fluorine atoms may affect its binding affinity and specificity .

Enzyme Inhibition

Research indicates that 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can act as a potential inhibitor in biochemical assays. Its structure allows it to mimic substrates or transition states of enzymes, thereby interfering with their normal function .

Case Studies

Several studies have explored the compound's activity against various biological targets:

  • Bromodomain Inhibition : A study highlighted the compound's potential as a chemical probe for bromodomains, which are involved in recognizing acetylated lysines on histones. The compound demonstrated significant inhibitory effects on specific bromodomains involved in transcriptional regulation .
  • Pharmacokinetics : In rodent models, pharmacokinetic studies showed that the compound had favorable distribution characteristics. After intravenous administration, it exhibited a volume of distribution consistent with its physicochemical properties and demonstrated a half-life suitable for further therapeutic exploration .

Comparative Analysis

The biological activity of 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acidLacks Boc protectionReduced stability
4-Chloro-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acidChlorine instead of bromineAltered binding affinity
4-Bromo-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acidLacks fluorine atomDifferent reactivity profile

Q & A

Q. NMR spectroscopy :

  • 1H^1H NMR to confirm substituent positions (e.g., bromine-induced deshielding at C4).
  • 19F^{19}F NMR to verify fluorination at C5 .

Mass spectrometry (HRMS) : Confirm molecular weight (expected ~356.22 g/mol) and isotopic patterns for bromine .

X-ray crystallography : Resolve the bicyclic indene conformation and spatial arrangement of functional groups .

Q. What are the primary challenges in purifying this compound, and what techniques are recommended?

  • Challenges : Hydrophobicity due to the Boc group and bromine substituent complicates aqueous workup.
  • Solutions :
  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate impurities.
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures) to isolate crystalline product .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Analysis :
  • The Boc group acts as a steric shield, reducing accessibility to the amino group but stabilizing intermediates during reactions.
  • Electronic effects: The electron-withdrawing nature of the carbonyl group activates the adjacent amino group for deprotection under acidic conditions (e.g., TFA/DCM), enabling subsequent functionalization .
    • Experimental Design :
  • Compare reaction kinetics (e.g., Suzuki-Miyaura coupling) of Boc-protected vs. deprotected analogs to quantify steric/electronic contributions .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Study : If anti-inflammatory activity varies across studies:

Q. Data Reconciliation :

  • Compare assay conditions (e.g., cell lines, IC50_{50} protocols).
  • Verify derivative purity via HPLC and exclude batch-specific impurities.

Q. Mechanistic Profiling :

  • Use molecular docking to assess binding consistency with targets (e.g., COX-2) .
  • Validate via isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems or protein interactions?

  • Methods :

DFT Calculations : Model electronic properties (e.g., Fukui indices) to predict sites for electrophilic/nucleophilic attack .

MD Simulations : Simulate interactions with biological targets (e.g., enzymes) to identify key binding residues and guide mutagenesis studies .

  • Validation : Cross-reference computational results with experimental data (e.g., kinetic isotope effects, mutagenesis assays).

Q. What role does the fluorine atom play in modulating the compound’s pharmacokinetic properties?

  • Mechanistic Insights :
  • Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation.
  • Its electronegativity increases membrane permeability, improving bioavailability .
    • Experimental Approach :
  • Compare logP values and plasma stability of fluorinated vs. non-fluorinated analogs using LC-MS .

Comparative Analysis of Derivatives

Derivative Key Modifications Applications
5-Bromo-1-amino-2,3-dihydro-1H-indeneNo Boc or carboxylic acid groupsSimpler scaffold for SAR studies
4-BromoindaneLacks amino and carboxylic acid functionalitiesIntermediate for cross-coupling reactions
Boc-protected analogsVarying halogen substituentsProbe steric effects in catalysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.